3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide
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Overview
Description
3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide is a synthetic organic compound with a complex structure. It features a morpholine ring, a phenyl group, and a butanamide backbone, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3-dimethylbutanoic acid with 4-(2-aminoethyl)phenol to form an amide bond. This intermediate is then reacted with morpholine and an oxidizing agent to introduce the morpholin-4-yl and oxoethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, while the butanamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-N-{4-[2-(piperidin-4-yl)-2-oxoethyl]phenyl}butanamide: Similar structure but with a piperidine ring instead of morpholine.
3,3-dimethyl-N-{4-[2-(pyrrolidin-4-yl)-2-oxoethyl]phenyl}butanamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
3,3-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)13-16(21)19-15-6-4-14(5-7-15)12-17(22)20-8-10-23-11-9-20/h4-7H,8-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLRDAYPIJJOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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